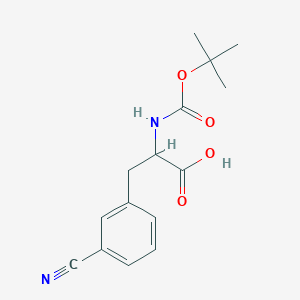

N-Boc-DL-3-Cyanophenylalanine

Übersicht

Beschreibung

N-Boc-DL-3-Cyanophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with commercially available 3-cyanophenylalanine.

Protection Step: The amino group of 3-cyanophenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the protection is complete.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure N-Boc-DL-3-Cyanophenylalanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Boc-DL-3-Cyanophenylalanine can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of 3-carboxyphenylalanine derivatives.

Reduction: Formation of 3-aminophenylalanine derivatives.

Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Boc-DL-3-Cyanophenylalanine is a synthetic amino acid derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group and a cyano group at the meta position of the phenyl ring. Its unique structural properties enable a range of applications, especially in peptide synthesis and as a spectroscopic reporter.

Peptide Synthesis

This compound serves as a building block in the synthesis of peptides and proteins. The Boc protecting group prevents unwanted side reactions, ensuring the correct sequence and structure of synthesized peptides. This capability is crucial for developing peptide-based therapeutics.

Biochemical Probes

The compound acts as a probe in biochemical assays to investigate enzyme activity and protein interactions. Its incorporation into peptides enables researchers to study protein structure and dynamics effectively. The cyano group can participate in various chemical reactions, allowing further functionalization, which is beneficial for exploring molecular interactions within peptides.

Spectroscopic Applications

This compound exhibits unique photophysical properties that make it suitable for use as a fluorophore in Förster resonance energy transfer (FRET) studies. This application is essential for understanding molecular interactions within peptides and proteins under different environmental conditions.

Drug Development

Research indicates that derivatives of this compound may serve as potential drug candidates. Modifications to the Boc group or the aromatic ring can enhance bioactivity, making this compound relevant in the design of new therapeutic agents.

Advanced Materials

In addition to its applications in biology and chemistry, this compound is employed in producing specialty chemicals and materials for biotechnology applications. Its unique properties facilitate the development of advanced materials with specific functionalities.

-

Protein Structure Studies :

- Recent research highlights the use of this compound as a tool for studying protein conformation changes under various conditions. The ability to monitor these changes provides insights into protein dynamics that are crucial for understanding biological processes.

-

Enzyme Activity Investigation :

- In biochemical assays, this compound has been utilized to probe enzyme activity, revealing how modifications to peptide sequences can influence enzymatic functions.

-

Therapeutic Applications :

- Studies have explored the potential of this compound derivatives as drug candidates, focusing on their bioactivity enhancements through structural modifications.

Wirkmechanismus

Mechanism of Action: N-Boc-DL-3-Cyanophenylalanine exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence and structure of the final product. The cyano group can participate in various chemical reactions, allowing for further functionalization of the compound.

Molecular Targets and Pathways:

Proteins and Enzymes: Incorporated into peptides and proteins to study their structure and function.

Biochemical Pathways: Used as a probe to investigate enzyme activity and protein interactions.

Vergleich Mit ähnlichen Verbindungen

N-Boc-DL-4-Cyanophenylalanine: Similar structure but with the cyano group at the 4-position of the phenyl ring.

N-Boc-DL-3-Aminophenylalanine: Similar structure but with an amino group instead of a cyano group.

Uniqueness:

- The presence of the cyano group at the 3-position provides unique reactivity and functionalization options.

- The Boc protecting group ensures selective reactions during peptide synthesis, making it a valuable tool in synthetic chemistry.

Biologische Aktivität

N-Boc-DL-3-Cyanophenylalanine is a non-canonical amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological interactions, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate

- Molecular Formula : C15H17N2O4

- Molecular Weight : 289.31 g/mol

- Assay (HPLC) : >94.0% purity .

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The presence of the cyanophenyl group also contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Boc-Protected Amino Acid : The amino group is protected using the Boc group to prevent unwanted reactions during synthesis.

- Introduction of the Cyanophenyl Moiety : This step often involves coupling reactions with suitable precursors to introduce the cyanophenyl group onto the propanoic acid structure.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological studies.

Interaction Studies

This compound has been studied for its interactions with various biological targets, particularly proteins and enzymes relevant to disease pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) have been employed to evaluate its binding affinities. These studies suggest that the compound may act as a potential inhibitor or modulator in specific enzymatic pathways.

Therapeutic Potential

Research indicates that non-canonical amino acids like this compound can confer resistance to proteolytic degradation, making them valuable in drug development . Their ability to modify protein structures can enhance the stability and efficacy of therapeutic agents.

Case Studies and Research Findings

- Protease Inhibition : In a study examining non-canonical amino acids, this compound was shown to inhibit specific proteases, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

- Structural Biology Applications : The incorporation of this compound into proteins has been utilized in structural biology to study protein folding and function. For example, it has been employed in auxotrophic methods to replace canonical amino acids, allowing for detailed structural analyses via X-ray crystallography .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyanophenyl group; Boc protection | Used extensively in peptide synthesis |

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | Chiral center present; similar functional groups | Enantiomeric forms may exhibit different activities |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | Chiral center present; similar functional groups | Enantiomeric forms may exhibit different activities |

This table highlights the similarities and differences between this compound and its related compounds, emphasizing its role in peptide synthesis and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402796 | |

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191872-32-9 | |

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.